molecular formula C14H19N5O2 B2505828 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-44-3

2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2505828
CAS RN: 878412-44-3
M. Wt: 289.339
InChI Key: VDTKTLWRWNKQDD-UHFFFAOYSA-N
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Description

2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a naturally occurring stimulant that is widely consumed in various forms such as coffee, tea, and energy drinks. It is one of the most commonly used psychoactive substances in the world, with millions of people consuming it daily. Caffeine has been studied extensively for its effects on the central nervous system, and its potential applications in various fields such as medicine, sports, and cognitive enhancement.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound is used in the synthesis of derivatives of 7,8-polymethylenehypoxanthines, which are precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines. These compounds have been studied for their antiviral and antihypertensive activities (Nilov et al., 1995).

Precursors of Purine Analogs

  • The compound serves as an important precursor in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are significant in the creation of purine analogs. This synthesis pathway offers insights into potential applications in medicinal chemistry (Alves et al., 1994).

Formation of 9-hydroxyalkyl-substituted Purines

  • In the presence of aldehydes and ketones, the compound leads to the formation of 9-hydroxyalkyl-substituted purines. These synthesized compounds have potential applications in the study of nucleosides and nucleotides (Booth et al., 1992).

Formation of 4H-Imidazoles

  • The compound is involved in reactions with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles. These reactions are significant in the study of heterocyclic chemistry and offer insights into novel synthetic pathways (Mukherjee-Müller et al., 1979).

Synthesis of Novel Heterocyclic Compounds

  • The compound has been used in the synthesis of new heterocyclic compounds, such as imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, showcasing its utility in creating diverse and complex molecular structures (Katritzky et al., 2001).

properties

IUPAC Name

2,6-diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-6-17-8(3)9(4)19-10-11(15-13(17)19)16(5)14(21)18(7-2)12(10)20/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTKTLWRWNKQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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